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molecular formula C10H5F6NO B8684830 3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzonitrile

3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzonitrile

Cat. No. B8684830
M. Wt: 269.14 g/mol
InChI Key: YCBXUFZWHBBOQF-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

To a solution of 2-amino-5-(2,2,2-trifluoro-ethoxy)-4-trifluoromethyl-benzonitrile from step 4 (14.47 g, 50.9 mmol) in dry THF (153 mL) was added isoamyl nitrite (15.0 mL, 112.0 mmol), and the mixture was refluxed for 20 h. The solvent was removed in vacuum to give an orange oil, which was dissolved in TBME, washed with 1 N HCl, sat. NaHCO3-sol. and brine, dried over Na2SO4. Removal of the solvent in vacuum left a brown solid (15.05 g), which was purified by Kugelrohr distillation (up to 155° C. bath temperature at 1.2 mbar) to give the title compound as a light yellow solid (10.83 g, 79%). MS (EI) 269 [M].
Name
2-amino-5-(2,2,2-trifluoro-ethoxy)-4-trifluoromethyl-benzonitrile
Quantity
14.47 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
153 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[C:7]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])=[CH:6][C:3]=1[C:4]#[N:5].N(OCCC(C)C)=O>C1COCC1.CC(OC)(C)C>[F:17][C:16]([F:18])([F:19])[CH2:15][O:14][C:7]1[CH:6]=[C:3]([CH:2]=[CH:9][C:8]=1[C:10]([F:13])([F:11])[F:12])[C:4]#[N:5]

Inputs

Step One
Name
2-amino-5-(2,2,2-trifluoro-ethoxy)-4-trifluoromethyl-benzonitrile
Quantity
14.47 g
Type
reactant
Smiles
NC1=C(C#N)C=C(C(=C1)C(F)(F)F)OCC(F)(F)F
Name
Quantity
15 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
153 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuum
CUSTOM
Type
CUSTOM
Details
to give an orange oil, which
WASH
Type
WASH
Details
washed with 1 N HCl, sat. NaHCO3-sol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
and brine, dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuum
WAIT
Type
WAIT
Details
left a brown solid (15.05 g), which
DISTILLATION
Type
DISTILLATION
Details
was purified by Kugelrohr distillation (up to 155° C. bath temperature at 1.2 mbar)

Outcomes

Product
Name
Type
product
Smiles
FC(COC=1C=C(C#N)C=CC1C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.83 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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